DIBAL-H is not found naturally. It is a synthetic compound with significant importance in organic chemistry due to its ability to reduce various functional groups. Its ease of handling and versatility in reductions make it a popular choice for researchers.
DIBAL-H has the molecular formula C₈H₁₉Al. The central aluminum atom is bonded to two hydrogens and two isobutyl groups (2-methylpropyl groups). The key feature is the Al-H bond, which is responsible for the reducing ability of the compound. The bulky isobutyl groups contribute to the steric hindrance around the aluminum center, influencing its reactivity.
DIBAL-H is typically synthesized by the reaction of aluminum chloride with diisobutylaluminum chloride (DIBAL-Cl) in the presence of hydrogen gas [].
2 AlCl₃ + 2 LiAl(i-Bu)₂H₂ → AlH(i-Bu)₂ + 3 LiCl + AlCl₂H
DIBAL-H is a powerful reducing agent for various functional groups, including:
Here's an example of DIBAL-H reducing a ketone to a secondary alcohol:
R₂C=O + HAl(i-Bu)₂ → R₂CHOH + Al(i-Bu)₂OAl(i-Bu)₂
DIBAL-H is pyrophoric (ignites spontaneously in air) and reacts with water to form aluminum hydroxide and isobutane gas.